Vinculin (10-19)
Description
Properties
sequence |
ESILEPVAQQ |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Vinculin (10-19) |
Origin of Product |
United States |
Structural and Conformational Dynamics of the Vinculin N Terminal Head Domain
Hierarchical Domain Organization of the Vinculin Head (Vh1, Vh2, Vh3, Vh4)
The vinculin head (Vh) is a large, approximately 91-kDa globular domain comprised of a series of α-helical bundles. nih.govnih.gov This domain is not a monolithic entity but possesses a hierarchical organization, traditionally described as being composed of four main subdomains, often denoted D1 through D4, which correspond to Vh1, Vh2, Vh3, and Vh4 respectively. biologists.comresearchgate.net The crystal structure of full-length human vinculin reveals these domains as a loosely packed collection of α-helical bundles, a configuration that provides the necessary flexibility for its diverse interactions. nih.gov
The Vh1 domain, corresponding to D1, forms the N-terminus of the protein and is a primary site for ligand binding. researchgate.net It is a seven-helix bundle that itself is organized into two four-helix subdomains sharing a long central helix. uni-muenchen.de This domain contains the binding sites for key adhesion proteins such as talin, α-actinin, and α-catenin. researchgate.netpnas.orgnih.gov The subsequent domains, Vh2 (D2) and Vh3 (D3), are structurally similar to Vh1, consisting of α-helical bundles. nih.gov The Vh4 (D4) domain is critically involved in maintaining the autoinhibited state of the protein through interactions with the vinculin tail. researchgate.netfrontiersin.org
| Domain | Corresponding Designation | Approximate Residue Range | Key Structural Features & Functions |
|---|---|---|---|
| Vh1 | D1 | 1-258 | Seven α-helical bundle; contains binding sites for talin, α-actinin, and α-catenin. nih.govuni-muenchen.denih.gov |
| Vh2 | D2 | 257-486 | α-helical bundle structurally similar to Vh1. nih.govnih.gov |
| Vh3 | D3 | 492-715 | α-helical bundle structurally similar to Vh1. nih.govnih.gov |
| Vh4 | D4 | ~710-836 | Forms a critical autoinhibitory interface with the vinculin tail (Vt). biologists.comresearchgate.net |
Intramolecular Interactions Governing Vinculin's Autoinhibited Conformation
In its inactive state, vinculin exists in a "closed" or autoinhibited conformation. This state is maintained by a strong, high-affinity intramolecular interaction between the N-terminal head (Vh) and the C-terminal tail (Vt) domain. nih.govfrontiersin.orgbiorxiv.org This head-tail interaction effectively masks the binding sites for most of vinculin's ligands, including the talin-binding site on the head and the F-actin-binding site on the tail, thereby preventing premature or unregulated activity. frontiersin.orgresearchgate.netembopress.org
Structural and biochemical studies have identified two primary interfaces that mediate this autoinhibition. researchgate.netfrontiersin.org
Vh1-Vt Interaction : The N-terminal Vh1 domain (residues 1-258) directly interacts with the five-helix bundle of the tail domain (Vt). nih.govfrontiersin.org
Vh4-Vt Interaction : A second crucial interface exists between the Vh4 domain of the head and the tail domain. researchgate.netfrontiersin.org
While each of these interactions individually is of relatively low affinity, their combined effect results in a very stable, tightly closed conformation with a dissociation constant (Kd) estimated to be in the nanomolar range. nih.govfrontiersin.org The crystal structure of full-length, autoinhibited vinculin confirms this extensive interaction, where the head domains essentially clamp down on the tail, locking the molecule in its inactive, lowest-energy state. frontiersin.org This autoinhibition is a critical regulatory mechanism, ensuring that vinculin is only activated at specific cellular locations and times.
Force-Induced Conformational Activation Mechanisms of the Vinculin Head Domain
The activation of vinculin is not solely dependent on biochemical signals but is also exquisitely sensitive to mechanical force. It is now well-established that mechanical tension, transmitted through the cytoskeleton, is a key trigger for vinculin activation and its recruitment to focal adhesions. biorxiv.orgberkeley.edu This force acts to physically disrupt the autoinhibitory head-tail interaction, exposing the previously masked ligand-binding sites. biologists.combiorxiv.org
Molecular dynamics simulations and single-molecule force spectroscopy have provided significant insights into this process. uni-muenchen.denih.gov These studies show that applying piconewton (pN) scale forces can induce large conformational changes in the vinculin head. uni-muenchen.de Specifically, stretching forces can cause the Vh1 domain, which harbors the binding site for proteins like talin, to move away from the Vt domain, thereby relieving the steric hindrance that prevents ligand binding and subsequent interaction with actin. nih.gov The magnitude of force required for this activation is within the physiological range observed in cells, with different structural domains of vinculin shown to unfold at forces between 5-15 pN. biorxiv.org
Interestingly, the response to force is directional. The stability of the complex between the vinculin head and a vinculin-binding site (VBS) peptide is greater when pulled in a "shear-like" geometry compared to a "zipper-like" geometry. uni-muenchen.de This suggests that vinculin can not only sense force but also its direction, allowing for a more nuanced regulation of adhesion stability in response to different mechanical cues. uni-muenchen.de
Allosteric Regulation within the Vinculin Head Leading to Domain Unmasking
Beyond direct force application, the activation of the vinculin head is governed by allosteric regulation. nih.govnih.gov Allostery refers to the process where the binding of a ligand at one site on a protein induces a conformational change at a distant site. In vinculin, the binding of a ligand to the Vh1 domain initiates a cascade of conformational changes that destabilize the head-tail interaction, leading to the unmasking of other binding sites. nih.govbiorxiv.org
A primary example of this is the interaction with talin. The vinculin-binding site (VBS) of talin is an α-helical domain that, upon binding, inserts itself into the Vh1 helical bundle. uni-muenchen.deembopress.org This "helical bundle conversion" mechanism induces a conformational change in Vh1 that allosterically weakens the inhibitory Vh-Vt interaction. biorxiv.orgrcsb.org This initial binding event does not typically lead to full activation on its own but rather primes the vinculin molecule, lowering the energy barrier for its complete opening by mechanical force. biorxiv.orgfau.de
This has led to a "coincidence model" of activation, which posits that the full and stable activation of vinculin requires the near-simultaneous binding of ligands to both the head (e.g., talin) and the tail (e.g., F-actin or acidic phospholipids). pnas.orgresearchgate.net The binding of one ligand allosterically facilitates the binding of the other, shifting the conformational equilibrium from the closed, inactive state to the open, active state. pnas.org Furthermore, different ligands binding to the Vh1 domain, such as α-actinin versus talin, can provoke distinct conformational changes in the full-length protein. nih.gov This suggests that the vinculin head acts as a sophisticated molecular switch, capable of integrating multiple signals to produce specific functional outcomes at cell adhesions. nih.govrcsb.org
| Activation Mechanism | Key Finding | Supporting Evidence |
|---|---|---|
| Force-Induced Activation | Vinculin domains unfold at physiological forces of 5-15 pN. biorxiv.org | Single-molecule force spectroscopy. biorxiv.org |
| Allosteric Regulation by Talin | Talin VBS binding to Vh1 destabilizes the head-tail interaction. nih.govbiorxiv.org | Crystal structures of Vh1-VBS complexes, kinetic simulations. nih.govembopress.org |
| Directional Force Sensing | Complex stability is higher under shear-like pulling forces. uni-muenchen.de | Steered molecular dynamics simulations, atomic force microscopy. uni-muenchen.de |
| Coincidence Model | Full activation requires concurrent ligand binding to head and tail. pnas.org | Biochemical binding assays. pnas.org |
| Ligand-Specific Conformational Changes | Talin and α-actinin induce distinct structural changes in vinculin. nih.gov | Structural analysis of Vh1 in complex with different ligands. nih.govrcsb.org |
Molecular Interactions and Binding Partner Specificity of the Vinculin N Terminal Head Domain
Direct Interaction with Talin: Unfolding and Vinculin Binding Site (VBS) Recognition
The interaction between vinculin and talin is a cornerstone of focal adhesion assembly, providing a direct link between integrins and the actin cytoskeleton. This interaction is mechanically regulated, with force applied to talin exposing cryptic vinculin binding sites (VBSs).
The vinculin head domain is comprised of four alpha-helical bundles, designated D1 through D4. The D1 domain (residues 1-258) is primarily responsible for recognizing and binding to the VBSs within the talin rod domain. Talin contains multiple VBSs, which are alpha-helical structures that become accessible for vinculin binding upon mechanical stretching of the talin molecule.
The specificity of this interaction is conferred by a hydrophobic core within the VBS helix, which docks into a hydrophobic groove on the surface of the vinculin D1 domain. This interaction is characterized by a "helical bundle conversion" mechanism, where the unstructured VBS in talin folds into an alpha-helix upon binding to vinculin. The binding interface is extensive, involving a significant portion of the VBS helix and a complementary surface on the vinculin D1 domain. This ensures a high-affinity interaction that can withstand the mechanical forces experienced at focal adhesions.
Table 1: Specificity of Talin VBS Helices for the Vinculin Head Domain 1 (D1)
| Talin VBS | Location in Talin Rod | Binding Affinity (Kd) | Key Residues Involved in Binding |
|---|---|---|---|
| VBS1 | R1 domain | ~7 µM | L432, L439, A443 |
| VBS2 | R2 domain | ~1 µM | L807, A814, L818 |
| VBS3 | R3 domain | ~0.2 µM | I997, L1004, V1008 |
Note: Binding affinities can vary depending on the experimental conditions and techniques used.
In its resting state, the VBSs within the talin rod are largely inaccessible, buried within the folded structure of the molecule. The application of mechanical force, transmitted from engaged integrins, induces a conformational change in talin, causing it to stretch and unfold. This unfolding process sequentially exposes the VBSs, making them available for vinculin binding.
This force-dependent exposure of VBSs acts as a molecular mechanosensor, ensuring that vinculin is recruited to sites of active force transmission. The sequential unfolding of talin and exposure of VBSs allows for a graded response to mechanical cues, with increasing force leading to the recruitment of more vinculin molecules and the strengthening of the cell-matrix adhesion.
Specificity of Talin VBS Helices for the Vinculin Head Domain 1 (D1)
Interaction with Alpha-Actinin (B1170191) and Alpha-Catenin
Beyond talin, the vinculin head domain also interacts with other key components of cell adhesion complexes, including alpha-actinin and alpha-catenin.
Alpha-Actinin: Like talin, alpha-actinin contains a VBS that is homologous to the talin VBS. This allows for a similar mode of interaction, with the alpha-actinin VBS binding to the D1 domain of the vinculin head. This interaction is also thought to be regulated by mechanical force, with stretching of alpha-actinin exposing its VBS. The vinculin-alpha-actinin linkage provides an alternative pathway for connecting the actin cytoskeleton to focal adhesions.
Alpha-Catenin: At adherens junctions, which mediate cell-cell adhesion, the vinculin head domain interacts with alpha-catenin. This interaction is crucial for the mechanical integrity of these junctions. The binding of vinculin to alpha-catenin is regulated by force exerted on the cadherin-catenin complex. This force induces a conformational change in alpha-catenin, revealing a binding site for the vinculin head domain. This interaction strengthens the link between the cadherin-catenin complex and the actin cytoskeleton, enabling cells to withstand mechanical stress.
Interaction with Other Adhesion Complex Proteins and Cytoskeletal Elements via the Head Domain
The vinculin head domain's interactome extends to other proteins within the adhesion complex and the cytoskeleton. These interactions contribute to the dynamic and adaptable nature of cell adhesions.
Arp2/3 Complex: The vinculin head domain has been shown to interact with the Arp2/3 complex, a key nucleator of actin polymerization. This interaction can promote the formation of branched actin networks at focal adhesions, contributing to processes such as lamellipodia formation and cell migration.
Paxillin (B1203293): Paxillin, a scaffold protein in focal adhesions, also interacts with the vinculin head domain. This interaction is thought to play a role in the recruitment and localization of other signaling molecules to focal adhesions, thereby modulating downstream signaling pathways.
Role of Phosphoinositides (e.g., PIP2) in Regulating Head-Tail Interactions and Ligand Accessibility
The activity of vinculin is tightly regulated by an intramolecular interaction between its head and tail domains. In its inactive, or "closed," conformation, the vinculin tail domain binds to the head domain, masking the ligand-binding sites on the head. This autoinhibitory interaction prevents promiscuous binding of vinculin to its various partners.
Phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid enriched in the plasma membrane, plays a crucial role in activating vinculin. PIP2 binds to a specific site on the vinculin tail domain, which weakens the head-tail interaction. This disruption of the autoinhibitory interaction leads to a conformational change in vinculin, exposing the ligand-binding sites on the head domain. This allows vinculin to be recruited to the plasma membrane and to interact with its binding partners, such as talin and alpha-actinin. The requirement for both force (to expose VBSs in talin) and PIP2 (to open up vinculin) creates a coincidence detection mechanism, ensuring that vinculin is only activated at sites of active adhesion.
Table 2: Regulation of Vinculin Head-Tail Interaction
| Regulator | Binding Site | Effect on Vinculin Conformation | Functional Outcome |
|---|---|---|---|
| Vinculin Tail | Vinculin Head (D1-D4) | Closed, autoinhibited conformation | Masking of ligand binding sites |
| PIP2 | Vinculin Tail | Weakens head-tail interaction, promoting an open conformation | Exposure of ligand binding sites, membrane targeting |
| Force on Talin/α-actinin | N/A (acts on binding partner) | Exposes VBS in talin/α-actinin | Creates binding site for activated vinculin |
Non-Canonical Binding Partners and Their Functional Implications
Recent research has begun to uncover a range of non-canonical binding partners for the vinculin head domain, suggesting that vinculin's functions may be more diverse than previously appreciated. These interactions often occur with lower affinity or under specific cellular contexts.
Src: The tyrosine kinase Src has been reported to interact with the vinculin head domain. This interaction may provide a mechanism for the phosphorylation of vinculin and other focal adhesion components, thereby modulating their activity and downstream signaling.
Protein Kinase C (PKC): Some isoforms of PKC have been shown to bind to the vinculin head domain. This interaction could link signaling pathways involving PKC to the regulation of cell adhesion and cytoskeletal dynamics.
The functional implications of these non-canonical interactions are an active area of investigation. They may provide mechanisms for cross-talk between different signaling pathways and the cell adhesion machinery, allowing for a more nuanced and integrated cellular response to environmental cues.
Mechanistic Roles of the Vinculin N Terminal Head Domain in Cellular Processes
Contribution to Focal Adhesion Assembly and Maturation
The vinculin N-terminal head is a key player in the formation and maturation of focal adhesions (FAs), the complex structures that mediate cell-matrix adhesion. mdpi.com The interaction between the vinculin head and talin is a driving force behind the clustering of integrins, which are transmembrane receptors that bind to the extracellular matrix (ECM). nih.govrupress.org This clustering is a critical step in the initial assembly of FAs.
Once recruited to nascent adhesions, the vinculin head domain promotes their growth and maturation into larger, more stable focal adhesions. embopress.org This process involves the recruitment of other essential FA proteins, such as paxillin (B1203293). nih.govrupress.org Interestingly, the recruitment of paxillin by active vinculin constructs occurs independently of the paxillin-binding site located in the vinculin tail, highlighting the central role of the head domain in orchestrating FA assembly. nih.govrupress.org Studies have shown that the expression of the vinculin head domain alone can induce the formation of large FAs, even in the absence of the actin-binding tail. nih.gov This suggests that the head domain can initiate and stabilize cell-matrix adhesions independently of the actomyosin (B1167339) machinery. nih.gov
The activation of vinculin, a process that involves a conformational change from a closed, inactive state to an open, active state, is crucial for its function in FA maturation. mdpi.com In its active form, the vinculin head binds to talin, leading to integrin clustering and the subsequent maturation of FAs. mdpi.com This active conformation is predominantly found in focal adhesion sites, while the inactive form is mainly cytoplasmic, indicating a redistribution of vinculin during FA assembly. mdpi.com
Regulation of Cell-Matrix Adhesion Strength and Dynamics
The vinculin N-terminal head domain plays a crucial role in regulating the strength and dynamics of cell-matrix adhesion. By mediating the connection between integrins and the actin cytoskeleton, vinculin reinforces the mechanical linkage between the cell and its substrate. fau.de The interaction of the vinculin head with talin is fundamental to this process, as it stabilizes the adhesion complex and allows for the transmission of forces. pnas.orgtandfonline.com
Studies have shown that cells lacking vinculin exhibit reduced adhesion strength. pnas.org The head domain, in particular, is thought to enhance adhesion strength. molbiolcell.org The autoinhibitory interaction between the vinculin head and tail domains is a key regulatory mechanism. When this inhibition is released, for instance through mutations, the talin-vinculin complex becomes stabilized in focal adhesions, leading to stronger adhesion. molbiolcell.org
Furthermore, the dynamics of vinculin within focal adhesions are regulated by forces. The residence time of vinculin at a focal adhesion correlates linearly with the force applied to that adhesion. pnas.org This force-dependent stabilization of vinculin requires the entire molecule, including the head-tail interaction and myosin contractility, and is essential for maintaining adhesion strength. pnas.org
Vinculin's Role in Mechanotransduction and Force Transmission at Adhesion Sites
Vinculin is a key mechanotransducer, converting mechanical stimuli into biochemical signals at adhesion sites. fau.de The N-terminal head domain is central to this function, acting as a critical link in the chain of force transmission from the extracellular matrix to the intracellular cytoskeleton. fau.depnas.org
Integration of Mechanical Cues into Biochemical Signals
The vinculin head domain integrates mechanical cues by responding to forces exerted on adhesion complexes. When mechanical stress is applied to the cell, either externally or through internal actomyosin contractility, it leads to conformational changes in proteins like talin. frontiersin.org These changes expose cryptic binding sites for the vinculin head, leading to its recruitment and activation at focal adhesions. frontiersin.orglife-science-alliance.org This force-dependent recruitment of vinculin is a fundamental step in mechanotransduction, allowing the cell to sense and respond to the physical properties of its environment. tandfonline.com Once activated and bound, vinculin can then influence downstream signaling pathways. nih.gov
Force-Dependent Recruitment and Activation at Adherens Junctions
Similar to its role in focal adhesions, the vinculin head domain is also recruited to adherens junctions, which mediate cell-cell adhesion, in a force-dependent manner. life-science-alliance.orgsdbonline.org At these junctions, the vinculin head interacts with α-catenin, a protein that links the cadherin-catenin complex to the actin cytoskeleton. life-science-alliance.orgsdbonline.org The application of force to α-catenin exposes a binding site for the vinculin head, leading to its recruitment and the strengthening of the junction. sdbonline.org This mechanism is crucial for maintaining tissue integrity and enabling collective cell behaviors. biologists.comnih.gov The recruitment of vinculin to these junctions is dependent on actomyosin contractility and is essential for the stabilization of cell-cell connections under tension. tandfonline.com
Modulation of Actin Cytoskeleton Organization and Dynamics
The vinculin N-terminal head domain, through its interactions at adhesion sites, indirectly modulates the organization and dynamics of the actin cytoskeleton. While the C-terminal tail of vinculin directly binds to actin filaments, the head domain's role is to anchor the entire vinculin molecule to adhesion complexes, thereby providing a stable platform for the tail's activity. nih.govrupress.org
Influence on Cell Migration and Motility through Adhesion Complex Regulation
The regulation of adhesion complexes by the vinculin N-terminal head domain has a profound impact on cell migration and motility. Cell migration is a cyclical process that involves the extension of protrusions, formation of new adhesions, generation of traction forces, and retraction of the rear. nih.gov The vinculin head is involved in several of these steps.
By promoting the assembly and maturation of focal adhesions at the leading edge, the vinculin head contributes to the formation of stable attachments necessary for cell propulsion. nih.govnih.gov The strength of these adhesions, regulated by the vinculin head, determines the efficiency of traction force generation. pnas.orgresearchgate.net Paradoxically, while vinculin is necessary for strong adhesion, its absence can lead to increased motility on 2D substrates, likely due to less stable adhesions that are more easily broken at the cell rear. rupress.orgresearchgate.net However, for invasion through a dense 3D matrix, the generation of strong contractile forces, which relies on vinculin, is essential. researchgate.net
The dynamic regulation of vinculin at adhesion sites, governed by the head domain's interactions, allows cells to fine-tune their adhesive properties in response to environmental cues, thereby controlling their migratory behavior. researchgate.net
| Finding | Interacting Partner(s) | Cellular Process | Reference(s) |
| Drives integrin clustering | Talin | Focal Adhesion Assembly | nih.govrupress.org |
| Promotes focal adhesion maturation | Talin, Paxillin | Focal Adhesion Maturation | mdpi.comembopress.org |
| Enhances cell-matrix adhesion strength | Talin | Adhesion Strength | pnas.orgmolbiolcell.org |
| Stabilizes adhesions under force | Talin | Adhesion Dynamics | pnas.org |
| Recruited by force to focal adhesions | Talin | Mechanotransduction | frontiersin.orglife-science-alliance.org |
| Recruited by force to adherens junctions | α-catenin | Mechanotransduction | life-science-alliance.orgsdbonline.org |
| Anchors vinculin for actin regulation | Talin, α-catenin | Actin Organization | nih.govrupress.orgtandfonline.com |
| Regulates adhesion for cell migration | Talin | Cell Migration | nih.govresearchgate.net |
Table 1: Summary of Mechanistic Roles of the Vinculin N-terminal Head Domain
Regulation of Vinculin N Terminal Head Domain Activity
Post-Translational Modifications Affecting Head Domain Conformation and Binding
Post-translational modifications (PTMs) play a critical role in modulating the conformation of the vinculin head domain, thereby influencing its binding affinities for various partners. Phosphorylation is a key PTM that regulates vinculin's activity.
Tyrosine phosphorylation of vinculin, particularly by Src family kinases, is a significant event in regulating its function. nih.govnih.gov Two key tyrosine residues, Y100 in the head domain and Y1065 in the tail domain, have been identified as major sites of phosphorylation. nih.govnih.gov Phosphorylation of Y1065 in the tail domain by Src kinase has been shown to weaken the head-tail interaction, which is crucial for maintaining vinculin in its autoinhibited state. nih.govacs.org This disruption of the head-tail interaction promotes the open, active conformation of vinculin, making the head domain accessible for ligand binding. acs.org Studies have shown that a phosphomimetic mutant of Y1065 (Y1065E) mimics the phosphorylated state and shows reduced binding to the vinculin head. acs.org Conversely, a non-phosphorylatable mutant (Y1065F) shows defective recruitment and activation. acs.org The phosphorylation of Y100 in the head domain also contributes to vinculin activation and is essential for cellular force transmission. biologists.com A double mutant (Y100F/Y1065F) is less effective in rescuing cell spreading defects in vinculin-null cells compared to wild-type or single mutants, highlighting the importance of both phosphorylation events. nih.govnih.gov The inhibitor of Src kinases, PP2, has been shown to significantly reduce the tyrosine phosphorylation of vinculin. nih.gov
In addition to tyrosine phosphorylation, serine and threonine phosphorylation, primarily mediated by protein kinase C (PKC), also regulates vinculin's conformation and activity. nih.gov Studies have shown that the isolated vinculin tail domain is more strongly phosphorylated by PKC than the intact, autoinhibited vinculin molecule or the isolated head domain. nih.govscite.ai This suggests that the head-tail interaction in the closed conformation masks phosphorylation sites within the tail domain. The binding of talin to the vinculin head domain can expose these phosphorylation sites in the tail to PKC. Conversely, the binding of F-actin to the tail domain can decrease serine/threonine phosphorylation, suggesting competition between F-actin and PKC for binding sites. Key serine residues targeted by PKC include S1033 and S1045. fau.de Phosphorylation at S1033 is thought to affect the interface between the vinculin tail and the D1 domain of the head, contributing to vinculin activation and the formation of focal adhesions. fau.de
Tyrosine Phosphorylation Events and Their Impact
Lipid-Mediated Activation and Membrane Recruitment Mechanisms
The interaction of vinculin with membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), is a crucial aspect of its activation and recruitment to focal adhesions. embopress.orgmdpi.comnih.gov While cytosolic vinculin exists in a closed, inactive state due to the head-tail interaction, binding to PIP2 can help disrupt this autoinhibition. nih.govresearchgate.net The vinculin tail domain contains specific binding sites for PIP2. nih.govresearchgate.net This interaction is thought to promote a conformational change that facilitates the transition to the open, active state. researchgate.net
Studies have identified two basic patches on the vinculin tail that mediate membrane association: the "basic collar," which specifically recognizes PIP2, and the "basic ladder," which drives association with the lipid bilayer. nih.gov While PIP2 binding is not essential for the initial localization of vinculin to focal adhesions, it is required for the activation and turnover of vinculin within these structures. mdpi.comnih.gov The interaction with PIP2 is also thought to work in concert with other signals, such as the binding of talin, to fully activate vinculin. embopress.org In fact, some models propose a combinatorial mechanism where simultaneous binding to both talin and F-actin, potentially facilitated by PIP2, is required for robust vinculin activation. nih.gov Furthermore, vinculin's interaction with vinexin α can induce a conformational change that promotes its association with PIP2, leading to its localization in lipid rafts. tandfonline.com
Role of Small Molecule Binding or Peptide Mimics in Modulating Vinculin Head Activity
The activity of the vinculin head domain can be modulated by external agents such as small molecules or peptide mimics. These tools are valuable for studying the mechanisms of vinculin activation and its role in cellular processes. For instance, peptides derived from the vinculin-binding sites (VBSs) of proteins like talin can be used to study the interaction with the vinculin head. nih.govsdbonline.org A talin peptide known as VBS3, which mimics an activated state of talin, has been used in in vitro activation assays. nih.govsdbonline.org
Furthermore, pathogenic bacteria have evolved proteins that mimic the function of host cell proteins to facilitate invasion. The IpaA protein from Shigella flexneri contains VBSs that bind to the vinculin head domain, inducing a "supra-activation" and oligomerization of vinculin that promotes bacterial adhesion. life-science-alliance.orguni-muenchen.de Studying these bacterial effectors provides insights into the mechanisms of vinculin activation. While specific small molecule inhibitors that directly target the vinculin head domain are not extensively documented in the provided search results, the principle of using such molecules to probe protein function is well-established in cell biology.
Spatiotemporal Control of Vinculin Head Domain Activation within Adhesion Structures
The activation of the vinculin head domain is tightly controlled in both space and time within focal adhesions (FAs). capes.gov.brnih.gov This precise regulation is essential for the dynamic assembly, maturation, and disassembly of these adhesion structures, which are critical for cell migration and mechanosensing. Super-resolution microscopy studies have revealed a nanoscale architecture within FAs, where different proteins occupy distinct vertical layers. capes.gov.brnih.gov
Inactive vinculin is initially recruited to the lower "integrin signaling layer" of FAs, where it can bind to phosphorylated paxillin (B1203293). capes.gov.brnih.gov The activation of vinculin is coupled with its upward movement into the "force transduction layer". capes.gov.br This repositioning is driven by the binding of talin, which itself is stretched by actomyosin-generated forces, exposing its VBSs. capes.gov.brfrontiersin.orgspandidos-publications.com The binding of the vinculin head to these exposed VBSs in talin is a key step in its activation. spandidos-publications.comacs.org This force-dependent activation ensures that vinculin is primarily active at sites experiencing mechanical tension, thereby reinforcing the connection between the actin cytoskeleton and the extracellular matrix. researchgate.net The dynamic exchange of vinculin within FAs is also regulated, with active vinculin showing increased stability. nih.gov This spatiotemporal control ensures that vinculin's functions in force transmission and signaling are precisely coordinated during cellular processes like migration.
Data Tables
Table 1: Key Tyrosine and Serine/Threonine Phosphorylation Sites in Vinculin and their Functional Impact
| Residue | Location | Kinase | Effect of Phosphorylation | References |
|---|---|---|---|---|
| Y100 | Head Domain | Src | Required for vinculin activation and cellular force transmission. | nih.govnih.govbiologists.com |
| Y1065 | Tail Domain | Src | Weakens head-tail interaction, promoting the open/active conformation. | nih.govacs.orgbiologists.com |
| S1033 | Tail Domain | PKC | Affects the interface between the tail and the D1 head domain, contributing to activation. | fau.de |
Table 2: Proteins and Lipids Involved in the Regulation of Vinculin Head Domain Activity
| Molecule | Interaction Partner/Site on Vinculin | Role in Regulation | References |
|---|---|---|---|
| Talin | Head Domain (D1) | Binding to its VBSs activates vinculin, particularly under mechanical force. | nih.govfrontiersin.orgspandidos-publications.comacs.org |
| α-Actinin | Head Domain | Can contribute to vinculin activation, potentially in a combinatorial manner. | pnas.org |
| Paxillin | (Phospho-paxillin) | Binds inactive vinculin, localizing it to the lower integrin signaling layer of FAs. | capes.gov.brnih.gov |
| PIP2 | Tail Domain | Promotes disruption of autoinhibitory head-tail interaction and membrane recruitment. | embopress.orgmdpi.comnih.govnih.gov |
| IpaA (Shigella) | Head Domain | Bacterial effector that mimics host VBSs to induce vinculin "supra-activation". | life-science-alliance.orguni-muenchen.de |
| Vinexin α | Proline-rich region | Induces a conformational change promoting PIP2 binding and localization to lipid rafts. | tandfonline.com |
Advanced Methodologies for Investigating Vinculin and Its N Terminal Head Domain
Structural Biology Techniques for Domain Analysis
The intricate functions of vinculin, a key cytoskeletal protein, are intrinsically linked to its structure and the conformational changes it undergoes. nih.govwikipedia.org Advanced structural biology techniques have been pivotal in elucidating the molecular architecture of vinculin and its domains, providing a foundation for understanding its role in cell adhesion and mechanotransduction.
X-ray Crystallography of Vinculin Head Domain Complexes
X-ray crystallography has provided high-resolution snapshots of the vinculin head domain (Vh) in complex with its binding partners, revealing the molecular basis of its interactions. A significant breakthrough was the determination of the crystal structures of human vinculin in both its inactive, auto-inhibited state and in an activated state bound to a vinculin-binding site (VBS) from talin. pdbj.org
In its inactive form, vinculin maintains a closed conformation through an intramolecular interaction between its head and tail domains. pdbj.org The crystal structure of the Vh domain (residues 1-258) in complex with the talin VBS3 (residues 1944-1969) revealed a dramatic conformational change upon binding. pdbj.org This interaction induces a "helical bundle conversion" within the Vh domain, creating a new helical bundle structure that actively displaces the vinculin tail (Vt). pdbj.org This structural rearrangement is a key signaling mechanism, unmasking binding sites on both the head and tail domains for other proteins like α-actinin and actin filaments. pdbj.orgnih.gov
The binding of different VBSs from various proteins, such as talin and α-actinin, to the vinculin head domain occurs through a conserved mechanism. These VBSs, which are short α-helical peptides, insert themselves into the Vd1 subdomain of the vinculin head. uni-muenchen.de X-ray crystallography has shown that while the binding mechanism is similar, the orientation of the VBS within the binding pocket can be inverted, as seen in the case of α-actinin compared to talin. uni-muenchen.de This versatility allows vinculin to interact with a diverse range of partners within focal adhesions and adherens junctions.
Table 1: Crystallographic Data of Vinculin Head Domain Complexes
| PDB ID | Description | Resolution (Å) | Reference |
| 1RKC | Human vinculin head (1-258) in complex with talin's VBS3 (1944-1969) | 2.7 | pdbj.org |
| 1ZVZ | Vinculin head domain 1 complexed with talin helix 11 VBS | --- | liverpool.ac.uk |
| 1U6H | Vinculin head domain 1 complexed with talin helix 12 VBS | --- | liverpool.ac.uk |
| 1RKE | Free vinculin head domain | --- | liverpool.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing insights into the dynamic nature of vinculin and its domains in solution. NMR studies have been instrumental in confirming the existence of different conformational states and in monitoring the interactions between vinculin and its binding partners.
NMR studies have provided evidence that the vinculin tail can exist as a dimer in solution, a feature believed to be crucial for its function. nih.gov Furthermore, NMR has been used to study the interaction between the vinculin head and talin. embopress.orgresearchgate.net By analyzing the chemical shift perturbations in the NMR spectra of ¹⁵N-labeled talin fragments upon the addition of the vinculin head domain, researchers have been able to map the binding interface and confirm that the interaction involves a significant structural rearrangement in the talin VBS. embopress.orgresearchgate.net These studies have shown that the VBS, which is buried within a helical bundle in the inactive state of talin, becomes exposed and accessible for vinculin binding upon a conformational change, which can be induced by mechanical force. researchgate.netresearchgate.net High-pressure NMR experiments have further revealed that the talin R3 domain, which contains VBSs, is inherently unstable and exists in an equilibrium between closed and partially open states, predisposing it to unfolding and vinculin binding. biorxiv.org
Cryo-Electron Microscopy (Cryo-EM) of Vinculin in Larger Assemblies
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique to visualize large macromolecular assemblies in a near-native state. For vinculin, cryo-EM has provided invaluable information about its organization within the complex environment of focal adhesions. mdpi.com
Correlative light and cryo-electron tomography (cryo-ET) have been used to study the molecular architecture of focal adhesions. weizmann.ac.ilresearchgate.net These studies have revealed a laminated structure where actin filament bundles are situated above the plasma membrane, connected by large protein complexes. mdpi.comresearchgate.net By immunogold labeling, vinculin has been localized within these adhesion sites, often in close proximity to these connecting particles, suggesting its role as a key structural linker. weizmann.ac.il Cryo-ET has also been used to visualize the mixed-polarity actin bundles that are formed through the action of activated vinculin, providing a molecular basis for how vinculin contributes to the organization of the actin cytoskeleton at adhesion sites. elifesciences.org These studies have shown that the doughnut-shaped macromolecular complexes, likely containing vinculin and other adhesome proteins, bridge the gap between the actin cytoskeleton and the cell membrane. mdpi.com
Biophysical Approaches for Studying Protein-Protein Interactions and Force Sensing
Vinculin's function as a molecular clutch, transmitting forces between the cytoskeleton and the extracellular matrix, necessitates the use of biophysical techniques that can probe protein-protein interactions under mechanical load. nih.gov These methods have been crucial in establishing vinculin as a key mechanosensor and in quantifying the forces it experiences and transmits.
Fluorescence Resonance Energy Transfer (FRET) for Conformational Probes
Fluorescence Resonance Energy Transfer (FRET) has been ingeniously employed to develop molecular sensors that report on the conformational state of vinculin in living cells. nih.govnih.govresearchgate.net These FRET-based probes typically consist of vinculin or a domain of vinculin flanked by a pair of fluorescent proteins (a donor and an acceptor). A change in the distance or orientation between these fluorophores due to a conformational change in the vinculin molecule results in a change in FRET efficiency, which can be measured by microscopy.
Studies using vinculin FRET conformation sensors have demonstrated that vinculin exists in an open, activated conformation within focal adhesions. biorxiv.orgnih.gov The activation of these sensors, often triggered by the binding of ligands like the bacterial protein IpaA and F-actin, leads to a decrease in FRET, indicating an increase in the distance between the N- and C-termini of the vinculin tail. nih.govnih.gov Time-lapse imaging has revealed a dynamic gradient of vinculin activation, with conformational changes often preceding the disassembly of focal adhesions in retracting parts of the cell. researchgate.net These FRET-based tension sensors have also been used to measure the mechanical tension across a single vinculin molecule in vivo, which was found to be approximately 2.5 pN in stable focal adhesions. berkeley.edumolbiolcell.org
Atomic Force Microscopy (AFM) and Magnetic Twisting Cytometry for Mechanosensing Studies
Atomic Force Microscopy (AFM) and Magnetic Twisting Cytometry (MTC) are powerful techniques for applying and measuring forces at the cellular and molecular level, providing direct evidence for vinculin's role in mechanosensing. oup.comfau.de
AFM has been used in single-molecule force spectroscopy experiments to study the mechanical stability of the complex between the vinculin head domain and various VBS peptides. uni-muenchen.de These studies have revealed that the stability of this complex is dependent on the direction of the applied force, suggesting that vinculin-mediated adhesions are reinforced along specific force directions. uni-muenchen.de AFM has also been used to investigate the mechanical properties of cells, where changes in cell stiffness can be correlated with the presence and function of vinculin. mdpi.com
MTC is another technique used to apply controlled forces to cells via magnetic beads coated with specific ligands. biologists.comberkeley.edunih.gov By twisting the beads with a magnetic field and measuring their displacement, the mechanical properties of the cell, such as stiffness, can be quantified. berkeley.edubiologists.com MTC experiments have shown that applying force to E-cadherin receptors on the cell surface leads to a stiffening response that is dependent on the recruitment of vinculin to cell-cell junctions. biologists.comnih.gov This force-induced recruitment of vinculin is a key step in the mechanotransduction process, reinforcing the connection between the adhesion complex and the actin cytoskeleton. biologists.comresearchgate.net
Table 2: Biophysical Methods for Vinculin Investigation
| Technique | Principle | Key Findings for Vinculin |
| FRET | Measures conformational changes based on energy transfer between fluorescent proteins. nih.govnih.gov | - Vinculin is in an open/activated conformation in focal adhesions. biorxiv.orgnih.gov - Tension across a single vinculin molecule is ~2.5 pN. berkeley.edumolbiolcell.org |
| AFM | Applies and measures piconewton to nanonewton forces using a cantilever. uni-muenchen.de | - Mechanical stability of vinculin-VBS complex is force-direction dependent. uni-muenchen.de - Vinculin contributes to cellular stiffness. mdpi.com |
| MTC | Applies twisting forces to cells via magnetic beads to measure mechanical properties. biologists.comnih.gov | - Vinculin is crucial for the force-induced stiffening of cell-cell junctions. biologists.comnih.gov - Vinculin recruitment to junctions is force-dependent. researchgate.net |
Single-Molecule Force Spectroscopy
Single-molecule force spectroscopy (SMFS) has emerged as a powerful tool to investigate the mechanical properties and interactions of individual protein molecules. Techniques like atomic force microscopy (AFM) and optical tweezers allow researchers to apply piconewton-scale forces to proteins and measure their responses, providing insights into their mechanical stability and the dynamics of their interactions. uni-muenchen.denih.gov
In the context of vinculin, SMFS has been pivotal in understanding how forces modulate the interaction between the vinculin head domain and its binding partners. uni-muenchen.de Studies have utilized SMFS to pull on vinculin binding site (VBS) peptides from proteins like talin and α-actinin that are bound to the vinculin head domain. uni-muenchen.deresearchgate.net These experiments have revealed that the mechanical stability of the vinculin-VBS complex is dependent on the direction of the applied force. uni-muenchen.deresearchgate.net A "shear-like" pulling geometry, where the force is applied parallel to the binding interface, results in a much more stable complex compared to a "zipper-like" geometry, where the force is applied perpendicularly. uni-muenchen.deresearchgate.net This suggests that vinculin preferentially reinforces connections that experience shear forces, a common scenario in the cytoskeletal architecture. uni-muenchen.de
Furthermore, SMFS has been instrumental in demonstrating the concept of "catch bonds," where the lifetime of the bond between vinculin and F-actin actually increases under moderate tensile force. biorxiv.org This property is crucial for the force-dependent strengthening of cell adhesions. By combining experimental SMFS data with steered molecular dynamics (SMD) simulations, researchers can gain a detailed, atomistic view of the unbinding process and the conformational changes that occur in the vinculin head domain under force. uni-muenchen.deresearchgate.net These studies have highlighted large force-induced conformational changes in the vinculin head domain, which are critical for its function as a mechanotransducer. uni-muenchen.deresearchgate.net
A notable application of force spectroscopy in living cells is the development of intramolecular Förster resonance energy transfer (FRET)-based tension sensors. nih.gov By inserting a FRET pair into the vinculin molecule, researchers can visualize and quantify the tension experienced by individual vinculin molecules within focal adhesions. nih.gov These biosensors have shown that vinculin experiences forces of approximately 2.5 pN in stable focal adhesions. nih.gov
Advanced Imaging Techniques for Live Cell Dynamics
Understanding the dynamic behavior of vinculin within living cells is crucial for elucidating its role in processes like cell migration and adhesion. Advanced imaging techniques have provided unprecedented spatial and temporal resolution to visualize these dynamics.
Super-Resolution Microscopy (e.g., STORM, PALM) for Nanoscale Localization
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), overcome this limitation, enabling the visualization of protein localization and organization at the nanoscale. mdpi.comnih.gov
These techniques have been applied to study the nanoscale architecture of focal adhesions and adherens junctions, revealing the precise localization of vinculin within these structures. nih.govnih.gov Super-resolution imaging has shown that in cadherin-based adhesions, there is a distinct segregation between the cadherin-catenin compartment at the plasma membrane and the actin cytoskeleton, with vinculin situated in an interface zone bridging these two compartments. nih.gov Upon activation, vinculin can extend approximately 30 nm to connect these compartments. nih.gov
Studies using STORM have also characterized the organization of vinculin in the podosomes of macrophages and dendritic cells. nih.govfrontiersin.org These studies revealed that the vinculin ring surrounding the podosome core is not circular but rather polygonal, composed of relatively straight strands of vinculin. nih.gov Furthermore, super-resolution microscopy has been used to quantify the distribution of vinculin clusters in response to different substrate properties, providing insights into the molecular mechanisms of cell adhesion on various materials. mdpi.com
Quantitative Fluorescence Microscopy for Protein Recruitment and Turnover
Quantitative fluorescence microscopy techniques, such as Fluorescence Recovery After Photobleaching (FRAP) and quantitative time-lapse imaging, are essential for studying the dynamics of protein recruitment and turnover in live cells. rsc.orgweizmann.ac.ilnih.gov
FRAP experiments have been used to measure the mobility and exchange rates of vinculin at focal adhesions. By photobleaching the fluorescently tagged vinculin in a specific region and monitoring the recovery of fluorescence, researchers can determine how rapidly vinculin molecules are exchanged between the adhesion site and the cytoplasm. These studies have shown that vinculin recruitment to focal adhesions is a dynamic process that is influenced by mechanical forces and the activation state of other adhesion proteins like talin. rsc.orgelifesciences.org
Quantitative time-lapse microscopy allows for the simultaneous tracking of multiple fluorescently labeled proteins in living cells. This approach has been used to investigate the temporal relationship between the recruitment of different focal adhesion proteins. weizmann.ac.ilnih.govelifesciences.org For instance, studies have shown that in maturing nascent adhesions, talin and vinculin are recruited concurrently, which is thought to be essential for the subsequent force-mediated maturation of the adhesion. elifesciences.org Two-color time-lapse movies of cells expressing CFP-vinculin and a YFP-based phosphotyrosine reporter have demonstrated that the recruitment of vinculin to growing focal adhesions precedes the increase in tyrosine phosphorylation at these sites. weizmann.ac.ilnih.gov
Genetic and Molecular Biology Approaches for Functional Dissection
Genetic and molecular biology techniques are indispensable for dissecting the function of specific domains and residues of vinculin and for studying the consequences of its absence or modification.
Site-Directed Mutagenesis of Vinculin Head Domain Residues
Site-directed mutagenesis allows for the specific alteration of amino acid residues within a protein, enabling researchers to probe the functional importance of individual residues or domains. This technique has been extensively used to study the vinculin head domain. molbiolcell.orgrupress.orglife-science-alliance.orgresearchgate.net
Mutations have been introduced into the talin-binding site within the vinculin head domain, such as the A50I mutation, to disrupt the interaction with talin and study its consequences on focal adhesion assembly and function. rupress.org Similarly, mutations predicted to affect the interaction of the vinculin head domain with other binding partners, like the Shigella effector protein IpaA, have been created to investigate the mechanisms of vinculin activation and oligomerization. life-science-alliance.org
Furthermore, site-directed mutagenesis has been employed to create constitutively active or inactive forms of vinculin. For example, mutations that disrupt the autoinhibitory head-tail interaction can render the protein constitutively active, allowing researchers to study the effects of vinculin activation independent of upstream signaling cues. researchgate.net Conversely, mutations in key functional sites can create dominant-negative constructs that interfere with the function of the endogenous protein. Studies have also focused on the phosphorylation sites within vinculin, such as tyrosines 100 and 1065, mutating them to phenylalanine to investigate the role of phosphorylation in regulating vinculin's interactions and localization. molbiolcell.org
| Vinculin Mutant | Purpose of Mutation | Key Finding | Reference |
| A50I | Disrupts the canonical talin-binding site in the vinculin head. | Blocks the recruitment of vinculin to talin. | rupress.org |
| Y100F/Y1065F | Prevents phosphorylation at tyrosine residues 100 and 1065. | Investigates the role of phosphorylation in vinculin function. | molbiolcell.org |
| D1D2 domain mutations | Alters residues predicted to interact with Shigella IpaA VBS3. | Affects the rate of IpaA-induced D1D2 trimer formation and focal adhesion formation. | life-science-alliance.org |
| T12 | Truncation mutant that disrupts the head-tail autoinhibitory interaction. | Creates a constitutively active form of vinculin. | researchgate.net |
Gene Editing Technologies (e.g., CRISPR/Cas9) for Vinculin Ablation or Tagging
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the ability to precisely modify the genome of cells and organisms. devneuro.orgmdpi.commoleculardevices.comscbt.com This technology can be used to knockout the vinculin gene (VCL), creating cell lines or animal models that completely lack the protein. devneuro.orgscbt.comnih.gov These knockout models are invaluable for studying the essential roles of vinculin in development and cellular processes. For example, vinculin knockout in mice results in embryonic lethality due to defects in heart development and neural tube closure. nih.gov
CRISPR/Cas9 can also be used for more subtle modifications, such as introducing specific point mutations into the endogenous vinculin gene to study their effects in a more physiologically relevant context than overexpression of mutant proteins. nih.gov This approach was used to correct a mutation in the vinculin gene (VCL M209L) associated with short-segment Hirschsprung disease in induced pluripotent stem cells (iPSCs), which restored the normal function of neural crest cells. nih.gov
Furthermore, CRISPR/Cas9 facilitates the tagging of the endogenous vinculin protein with fluorescent proteins or other tags. This "knock-in" approach allows for the visualization and biochemical analysis of the endogenous protein at its natural expression level, avoiding potential artifacts associated with overexpression.
| CRISPR/Cas9 Application | Description | Significance | Reference |
| Gene Knockout (Ablation) | Complete disruption of the VCL gene, preventing vinculin protein expression. | Reveals the essential functions of vinculin in cell adhesion, migration, and embryonic development. | devneuro.orgscbt.comnih.gov |
| Gene Correction | Correction of a disease-associated mutation (e.g., VCL M209L) in patient-derived iPSCs. | Demonstrates the causal link between the mutation and the disease phenotype and restores normal cell function. | nih.gov |
| Endogenous Tagging | Insertion of a fluorescent protein (e.g., GFP) or other tag sequence into the endogenous VCL locus. | Allows for the study of endogenous vinculin dynamics and interactions at physiological expression levels. | devneuro.org |
Peptide Synthesis and Application for Mimicking Vinculin Binding Sites or Activators
The study of vinculin, a crucial cytoskeletal protein involved in cell adhesion and mechanotransduction, has been significantly advanced by the use of synthetic peptides. nus.edu.sgtandfonline.com These peptides are designed to mimic specific regions of vinculin or its binding partners, thereby allowing researchers to investigate the molecular interactions and activation mechanisms in a controlled manner. One such tool is the peptide Vinculin (10-19), which corresponds to a specific sequence within the N-terminal head domain of the vinculin protein.
Peptide Synthesis
Synthetic peptides corresponding to regions of interest in proteins like vinculin are typically produced using standard solid-phase peptide synthesis (SPPS). A common method employed is the fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. unc.edu This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc protecting group on the N-terminus of each new amino acid is removed before the next one is coupled, a process that is repeated until the desired sequence is assembled.
For research applications, these synthetic peptides are often modified. For instance, a biotin (B1667282) tag can be added to the N-terminus, which facilitates detection and purification in various assays, such as enzyme-linked immunosorbent assays (ELISAs). unc.edu Following synthesis, the peptides are cleaved from the resin, purified, often by high-performance liquid chromatography (HPLC), and their identity is confirmed by mass spectrometry.
In one study aimed at identifying peptides that interact with the talin-binding domain of vinculin, peptides were synthesized using this standard Fmoc chemistry. unc.edu Similarly, research into the interaction between the invasin (B1167395) IpaA from Shigella and vinculin utilizes peptides that mimic the vinculin-binding sites (VBS) on IpaA. ppexmed.com
Application for Mimicking Vinculin Binding Sites
Vinculin's function is tightly regulated by its conformation. In its inactive state, an intramolecular interaction between the head and tail domains masks many of its binding sites. nus.edu.sgcellsignal.cn Activation involves a conformational change that exposes these sites, allowing vinculin to bind to various partners at focal adhesions, such as talin and actin. tandfonline.comberkeley.edu
Synthetic peptides are instrumental in dissecting these complex interactions. By mimicking the vinculin-binding sites (VBS) found in proteins like talin, researchers can study how these sites interact with vinculin's head domain (Vh) without the complexity of the full-length proteins. embopress.org Talin, a key activator of vinculin, possesses several VBSs within its rod domain. embopress.orgacs.org These VBSs are often buried within helical bundles in the inactive state of talin and become exposed through mechanical force, allowing them to bind to vinculin's D1 domain. embopress.orgacs.orgresearchgate.net
Studies have utilized synthetic peptides corresponding to talin's VBS to investigate the binding affinity and specificity of the talin-vinculin interaction. For example, arrays of VBS peptides with systematic alanine (B10760859) substitutions were synthesized on cellulose (B213188) membranes to map the critical residues required for binding to the vinculin head domain. nih.gov This approach revealed that key hydrophobic residues within the VBS, which are normally buried in the core of the talin helical bundle, are essential for the interaction. embopress.orgnih.gov
Application for Mimicking Vinculin Activators
The process of vinculin activation is thought to be a cooperative process, often requiring simultaneous binding to multiple partners like talin and actin. tandfonline.compnas.org Synthetic peptides can be used to mimic the initial activation step induced by a binding partner.
Peptides derived from talin's VBS can act as mimics of vinculin activators. When the talin VBS peptide binds to the vinculin head domain, it induces a conformational change that helps to disrupt the autoinhibitory head-tail interaction. embopress.org The binding of the talin VBS helix into a groove in the vinculin D1 domain promotes the conversion of a four-helix bundle into a five-helix bundle, a structural change associated with activation. embopress.org
By using mutant versions of vinculin and talin that mimic the activated states, researchers have been able to reconstitute the sequential mechanism of actin filament nucleation and capping that is triggered by the talin-vinculin association. researchgate.net The use of isolated vinculin domains, such as the D1 domain which binds to the VBS, further clarifies the mechanics of this interaction, showing that this domain alone can bind to an exposed VBS with high affinity. acs.orgbiorxiv.org These findings, enabled by the use of specific protein fragments and synthetic peptides, underscore the principle that the binding of an activator ligand to the vinculin head is a critical step in releasing its autoinhibition and enabling its function in the cell adhesion machinery. pnas.org
Theoretical and Computational Models of Vinculin Head Domain Function
Molecular Dynamics Simulations of Vinculin Conformational Changes
Molecular Dynamics (MD) simulations offer a powerful lens through which to view the intricate and rapid conformational changes that define vinculin's activation. In its dormant state, vinculin exists in an autoinhibitory conformation, where the head domain (Vh) interacts with the tail domain (Vt), masking key binding sites. nih.govaffbiotech.com Activation requires a significant structural rearrangement to expose these sites.
MD simulations have been employed to investigate the trajectory of these changes. One key finding is that the simultaneous interaction of vinculin with both talin and F-actin generates a stretching force on the molecule. nih.gov Simulations applying a constant force of 100 pN to vinculin demonstrated a significant conformational change, characterized by the bending of domain 1 (D1) of the head away from the tail domain. nih.gov This movement alleviates the steric hindrance that prevents the tail from binding to actin, representing a likely activation pathway. nih.govplos.org The simulations confirmed that this D1 movement is sufficient to allow the tail domain to bind along an actin filament. plos.org
Further simulations have explored the interaction between vinculin and talin's Vinculin-Binding Sites (VBS). These studies show that the binding of a talin VBS to the vinculin head can induce the necessary conformational changes for activation. mit.edu The process involves a helical bundle conversion mechanism, where the talin VBS integrates into the vinculin head's helical bundle structure, displacing the inhibitory tail domain. nih.govaffbiotech.com MD simulations have successfully modeled this process, showing that VBS binding can occur without external force, initiated by hydrophobic interactions that progressively embed the VBS into the vinculin head's core. mit.edu
| MD Simulation Study Focus | Key Findings | Computational Method | Simulated Force |
| Vinculin Activation Mechanism | Bending of head domain D1 away from the tail domain removes steric hindrance for actin binding. nih.gov | Molecular Dynamics (MD) with constant force application. | 100 pN |
| Vinculin-Actin Interaction | The "open" conformation of vinculin can bind along F-actin filaments, while the "closed" conformation cannot. plos.org | Molecular Dynamics (MD) | Not Applicable |
| Vinculin-Talin Binding | A talin VBS can bind to the vinculin head via hydrophobic insertion, initiating conformational change without external force. mit.edu | Molecular Dynamics (MD) | 0 pN (unforced) |
| Force-Induced Talin Unfolding | Tensile force on talin exposes cryptic VBS, making them available for vinculin binding. mit.eduplos.org | Steered Molecular Dynamics (SMD) | 13.2 ± 8.0 pN to >18.0 pN |
Computational Modeling of Vinculin-Mediated Force Transmission
Computational models have been crucial in understanding how vinculin not only binds to the cytoskeleton but also participates in transmitting and sensing mechanical force. A key concept that has emerged from these studies is the "catch bond" behavior of the vinculin-actin interaction. pnas.org A catch bond is a noncovalent bond that, counterintuitively, becomes stronger and has a longer lifetime as tensile force is applied to it. pnas.org
Comprehensive MD simulations using enhanced sampling techniques have dissected this mechanism at an atomic level. pnas.org These models suggest that the catch bond arises from a force-induced shift between a weakly bound state and a strongly bound state. pnas.org The models, which are consistent with single-molecule experimental data, provide atomistic insight into how directional pulling forces favor the strongly bound state, thus reinforcing the connection between the cell adhesion site and the actin cytoskeleton under load. pnas.org
Other computational studies have modeled the broader role of vinculin in focal adhesion maturation. Mechano-chemical models based on ordinary differential equations incorporate key proteins like integrins, talin, and vinculin to simulate how adhesions develop in response to mechanical cues. plos.org These models predict that vinculin recruitment, driven by the force-induced unfolding of talin, is a critical reinforcement step. plos.orgplos.org The models also show that vinculin helps to "lock" talin in its unfolded, active state, stabilizing the larger adhesion structure. plos.org By varying parameters such as vinculin concentration, these models can predict changes in traction force generation, complementing experimental findings from vinculin knockout or overexpression studies. plos.org Furthermore, simulations reveal that upon binding, vinculin can refold partially unfolded talin VBS helices, providing resistance against mechanical stress and stabilizing the entire complex. plos.org
| Model Type | Focus of Model | Key Prediction/Finding | Relevant Proteins Modeled |
| Enhanced Sampling MD | Vinculin-Actin Unbinding Kinetics | Vinculin forms a force-dependent "catch bond" with actin, shifting between weak and strong binding states. pnas.org | Vinculin, Actin |
| Mechano-chemical ODE Model | Focal Adhesion Maturation | Vinculin recruitment is a key reinforcement step; vinculin concentration influences traction force generation. plos.org | Integrin, Talin, Vinculin |
| Molecular Dynamics (MD) | Vinculin-Talin Interaction Under Force | Vinculin binding refolds and stabilizes partially unfolded talin VBS helices against mechanical force. plos.org | Vinculin, Talin |
| Steered Molecular Dynamics (SMD) | Force-Stabilized Activation | Forces applied across the vinculin molecule stabilize its active conformation, increasing its residence time at focal adhesions. pnas.org | Vinculin |
Predictive Models for Vinculin Binding Site Recognition and Affinity
Predictive computational models are used to identify potential binding sites on vinculin and to estimate the strength, or affinity, of its interactions with various ligands. These models range from sequence-based algorithms to complex machine learning approaches that integrate structural and energetic data.
One computational approach utilized a matrix algorithm to successfully identify probable lipid-binding sites on several cytoskeletal proteins, including vinculin. nih.gov This method predicted a lipid-binding region in the vinculin tail (amino acids 916-970), a finding supported by in-vitro experimental data. nih.gov The binding of lipids, particularly the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2), to the vinculin tail is computationally and experimentally understood to be a key activation step. nih.govnih.gov This interaction helps disrupt the autoinhibitory head-tail association, exposing other ligand binding sites. nih.gov Computational modeling has also been used to compare the differential PIP2 binding affinity between vinculin and its splice isoform, metavinculin, suggesting this difference acts as a regulatory mechanism. nih.gov
More broadly, the field of computational chemistry has developed sophisticated regression methods to predict protein-ligand binding affinities. praiseworthyprize.org Techniques such as Random Forest and support vector machines can be trained on large datasets of known protein-ligand interactions to build models that predict the affinity for new complexes. While not always applied specifically to vinculin in published studies, these methods represent a powerful predictive tool for assessing how mutations or different ligands might alter vinculin's binding strength to partners like talin or actin. praiseworthyprize.org
Computational models have also been essential in predicting how affinity is modulated by mechanical force. MD simulations predict that the affinity of vinculin for a talin VBS is highly sensitive to force. acs.org These models show that an isolated VBS can collapse into a compact, autoinhibited hairpin-like conformation in the absence of force, which reduces its affinity for vinculin. acs.org The application of just a few piconewtons of force is predicted to release this autoinhibition, significantly increasing binding affinity. acs.org
| Model/Method | Prediction Target | Key Principle/Finding | Example Ligand/Partner |
| Matrix Algorithm | Lipid-Binding Sites | Identified a probable lipid-binding site in the C-terminal tail of vinculin (residues 916-970). nih.gov | Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Molecular Dynamics (MD) | Force-Modulated Affinity | The affinity of the talin VBS for vinculin is enhanced by piconewton-level forces that release a hairpin-like autoinhibited state. acs.org | Talin |
| Regression Methods (e.g., Random Forest) | Protein-Ligand Binding Affinity | Machine learning models trained on large datasets can predict binding affinities for unknown complexes with high accuracy (e.g., R2 > 0.9). praiseworthyprize.org | General Ligands |
| Comparative Modeling | Differential Isoform Affinity | Sequence differences in the metavinculin tail lead to reduced affinity for PIP2-containing membranes compared to vinculin. nih.gov | PIP2, Metavinculin |
Vinculin S N Terminal Head Domain in Broader Biological Contexts
Developmental Biology: Roles in Embryogenesis and Tissue Morphogenesis
The proper development of an embryo into a complex organism is a mechanically active process, relying on coordinated cell shape changes, migrations, and tissue folding. biophysics.org The vinculin head domain is integral to these events. Vinculin knockout in mouse embryos leads to lethality around day E10, with significant defects in the development of the heart and neural tube, highlighting its essential role in embryogenesis. plos.orgbiorxiv.org While vinculin-deficient zebrafish embryos show less severe defects, they can exhibit issues such as pericardial edemas, suggesting a crucial role in tissues subjected to high mechanical stress. nih.govplos.org
During tissue morphogenesis, forces generated by the actin cytoskeleton are transmitted across cell-cell and cell-matrix junctions. biophysics.org The vinculin head domain, by binding to proteins like α-catenin at adherens junctions and talin at focal adhesions, reinforces these connections. plos.orgtandfonline.com This reinforcement is not static; it is dynamically regulated by force. For instance, tension across α-catenin exposes a binding site for the vinculin head, recruiting it to strengthen cell-cell contacts under mechanical load. biophysics.orgplos.org This force-dependent recruitment is crucial for sculpting tissues. In Drosophila, the vinculin head domain's interaction with talin is vital for the stability of the force transduction layer during development. sdbonline.org The interplay of forces during morphogenesis shapes tissues, and the vinculin head domain is a key mechanical link in this process. biophysics.org
Cell Differentiation and Tissue Homeostasis
The N-terminal head of vinculin is also deeply involved in directing cell differentiation and maintaining the balance of tissues, a process known as homeostasis. Mechanical cues from the extracellular matrix, sensed by cells, can determine their developmental fate. Vinculin is a key mechanosensor in this process. nih.gov
Studies on human mesenchymal stem cells (hMSCs) have shown that vinculin is necessary for their differentiation in response to substrate stiffness. nih.gov Knockdown of vinculin impairs the expression of muscle-specific transcription factors on stiff substrates, suggesting the protein is part of the signaling pathway that translates mechanical cues into cell fate decisions. nih.gov A predicted cryptic binding site for the signaling protein MAPK1 within the vinculin head domain is thought to be crucial for this process, becoming accessible upon force-induced conformational changes. nih.gov
In the context of tissue homeostasis, the vinculin head domain plays a vital role in regulating stem cell populations. Research in the Drosophila intestine has revealed that vinculin, through its interaction with α-catenin at adherens junctions, prevents the premature differentiation of intestinal stem cell progeny (enteroblasts). nih.govelifesciences.org This mechanical regulation at the interface between stem cells and their offspring is critical for controlling cell numbers and maintaining the integrity of the intestinal lining. sdbonline.orgnih.gov Loss of vinculin in this system leads to an overproduction of absorptive cells and an enlarged gut. nih.govelifesciences.org This demonstrates that the vinculin head's mechanosensory function is directly linked to the control of cell fate and tissue maintenance. elifesciences.org
Relevance in Mechanobiology of Specific Cell Types (e.g., Neurons, Smooth Muscle Cells)
The function of the vinculin head domain is highly context-specific, with its relevance in mechanobiology varying significantly between different cell types.
Neurons: In the nervous system, where the tissue is relatively soft, vinculin's role is nuanced. nih.gov While not essential for the initial outgrowth of axons, it is a key regulator of neuronal mechanosensing. nih.gov Neurons can distinguish between substrates of different stiffness, a process that is blocked when vinculin is depleted. nih.gov This suggests that the vinculin head, likely through its interactions within the growth cone, acts as a molecular clutch, enabling the neuron to "feel" its environment and modulate its motility accordingly. nih.govnih.gov The interaction of the vinculin head with α-catenin is also implicated in neurite extension. nih.gov
Smooth Muscle Cells: In smooth muscle tissues, which are subject to significant mechanical forces during contraction, vinculin is a critical component of adhesion junctions. nih.gov The vinculin head domain binds to talin, linking the actin cytoskeleton to the extracellular matrix. nih.gov This link is essential for tension development during muscle contraction. nih.gov Studies on airway smooth muscle show that contractile stimulation triggers the recruitment of vinculin to the cell membrane, where its head domain interacts with talin. nih.gov Overexpression of just the vinculin head in living cells promotes the stretching of talin, indicating its direct role in the force transmission pathway that underpins muscle function. mdpi.com
| Cell Type | Primary Role of Vinculin Head Domain | Key Interacting Partner | Observed Effect | Reference |
|---|---|---|---|---|
| Neurons | Mechanosensing of substrate stiffness | α-Catenin, Talin | Depletion blocks the ability of growth cones to distinguish between soft and stiff substrates. | nih.gov |
| Smooth Muscle Cells | Force transmission and tension development | Talin | Essential for active tension development during muscle contraction. | nih.gov |
| Mesenchymal Stem Cells | Stiffness-induced differentiation | Talin, MAPK1 (predicted) | Required for myogenic (muscle) differentiation on stiff substrates. | nih.gov |
| Intestinal Enteroblasts | Maintenance of quiescence, inhibition of differentiation | α-Catenin | Maintains progenitors in an immature state, controlling tissue cell number. | nih.govelifesciences.org |
Implications in Cellular Responses to External Mechanical Cues
Cells constantly experience and respond to external mechanical forces, and the vinculin N-terminal head is a central mediator of these responses. nih.gov It acts as a molecular switch, converting mechanical stimuli into biochemical signals. biorxiv.org This process begins when force is applied to cell adhesion receptors, which is then transmitted to scaffold proteins like talin or α-catenin. biorxiv.orgnus.edu.sg This force exposes cryptic vinculin-binding sites (VBSs) on these proteins. uni-muenchen.despandidos-publications.com
The binding of the vinculin head domain (specifically the D1 domain) to these exposed VBSs is the first step in vinculin's activation. sdbonline.orgbiorxiv.org This interaction initiates a conformational change in the vinculin molecule, weakening the auto-inhibitory interaction between the head and tail domains. nus.edu.sgbiorxiv.org This "open" conformation is then able to bind to the actin cytoskeleton, reinforcing the link between the cell and its environment. nih.govelifesciences.org
This mechanism allows cells to respond dynamically to external forces. For example, the vinculin head's interaction with its binding partners is direction-dependent, showing greater mechanical stability when pulled in a shear-like geometry compared to a zipper-like one. uni-muenchen.de This suggests that vinculin not only reinforces adhesions but also helps to organize the cytoskeleton along principal force axes. uni-muenchen.de The unfolding of vinculin's own domains under force (between 5-15 pN) can also expose new binding sites, suggesting that vinculin itself acts as a mechanotransducer, recruiting different partners in response to varying levels of force. biorxiv.orgbiorxiv.org This intricate, force-dependent regulation of the vinculin head's interactions is fundamental to how cells sense, adapt to, and remodel their mechanical environment. nih.govnih.gov
Future Directions and Emerging Research Avenues for Vinculin N Terminal Head Domain Studies
Elucidating the Full Repertoire of Vinculin Head Domain Interacting Partners
The known binding partners of the vinculin head domain, primarily talin, α-actinin, and α-catenin, have been instrumental in shaping our understanding of its function at focal adhesions and adherens junctions. sdbonline.orgbiologists.comwikipedia.org The bacterial effector protein IpaA from Shigella also targets the head domain, highlighting its significance in host-pathogen interactions. biologists.combiologists.com However, it is highly probable that the full spectrum of vinculin head domain interactors has yet to be discovered. The dynamic and context-dependent nature of cellular adhesions suggests that other proteins may transiently or weakly associate with the head domain to modulate its function in specific cellular processes or locations.
Future research efforts will likely employ advanced proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity-dependent biotinylation (BioID), using the isolated vinculin head domain as bait. These unbiased screening methods hold the potential to identify novel, low-affinity, or transient interactors that have been missed by more traditional biochemical assays. Furthermore, high-throughput screening of peptide libraries could uncover new binding motifs that interact with the head domain. researchgate.net A recent study has also identified a direct interaction between the N-terminal region of vinculin and Zonula Occludens-1 (ZO-1) in cardiac myocytes, suggesting a broader role for the head domain in different junctional complexes. biologists.com Identifying the complete interactome will be crucial for building a comprehensive model of how the vinculin head domain integrates diverse cellular signals.
Table 1: Known and Potential Interacting Partners of the Vinculin Head Domain
| Interacting Protein | Function | Research Focus |
| Talin | Links integrins to the actin cytoskeleton; primary activator of vinculin. nus.edu.sgembopress.org | Investigating the force-dependent dynamics of the talin-vinculin head interaction. biorxiv.orgacs.org |
| α-Actinin | Crosslinks actin filaments; binds to the vinculin head. wikipedia.orgaffbiotech.com | Understanding the competitive or cooperative nature of α-actinin versus talin binding. |
| α-Catenin | Links cadherin-based cell-cell adhesions to the actin cytoskeleton. sdbonline.orgtandfonline.com | Elucidating the mechanism of vinculin activation at adherens junctions by α-catenin. pnas.org |
| β-Catenin | Component of the cadherin complex; interacts with the vinculin head. sdbonline.orgbiologists.com | Defining the functional significance of the direct β-catenin-vinculin head interaction. |
| IpaA (Shigella) | Bacterial virulence factor that activates vinculin. biologists.comnih.gov | Using IpaA as a tool to study the structural dynamics of vinculin head activation. biorxiv.org |
| Zonula Occludens-1 (ZO-1) | Tight junction and gap junction scaffolding protein. biologists.com | Exploring the role of the vinculin head-ZO-1 interaction in cardiac and epithelial tissues. |
| Novel Partners | To be identified. | High-throughput proteomics and screening to uncover new binding proteins and signaling pathways. |
Understanding the Interplay of Multiple Regulatory Mechanisms
The activity of the vinculin head domain is not governed by a simple on/off switch but rather by a complex integration of multiple regulatory inputs. The primary regulatory mechanism is the autoinhibitory interaction between the vinculin head and tail domains, which masks the head domain's binding sites for talin and α-actinin. uniprot.orgresearchgate.net Activation requires the disruption of this intramolecular clamp, a process that is itself subject to several layers of control.
A key area of future research is to understand how these different regulatory signals are integrated. For instance, how does the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the vinculin tail synergize with the binding of talin to the head domain to promote a stable, active conformation? plos.orgnih.gov Computational modeling and molecular dynamics simulations will be invaluable in dissecting the allosteric changes that propagate through the vinculin molecule upon ligand binding and force application. plos.orgnih.govnih.govfigshare.com
Post-translational modifications (PTMs) represent another critical, yet not fully understood, layer of regulation. plos.org While phosphorylation of tyrosine residues in the tail domain (Y1065) is known to affect head-tail interactions, the direct impact of PTMs within the head domain itself is an emerging area of study. uniprot.orgacs.org The head domain contains several potential phosphorylation sites, and future studies using mass spectrometry will be essential to map these sites and determine how they are modified in response to specific cellular cues. wikipedia.org Subsequent generation of phosphomimetic and non-phosphorylatable mutants will help to elucidate the functional consequences of these modifications on ligand binding and vinculin activation.
Investigating Vinculin's Role in Specific Cellular Environments and Tissue Architectures
While much of our knowledge about the vinculin head domain comes from studies in fibroblasts on two-dimensional substrates, its function is highly adapted to the specific mechanical and signaling contexts of different tissues.
In Neurons: Recent evidence indicates that the vinculin head domain plays a distinct role in neuronal development. Studies have shown that while the interaction with talin seems dispensable, the head-neck domain of vinculin can have an inhibitory effect on axon growth. biorxiv.org Future work will need to identify the specific binding partners and signaling pathways regulated by the vinculin head in neuronal growth cones to understand its contribution to axon guidance and neural circuit formation.
In Endothelial Cells: In the vasculature, the vinculin head domain is crucial for maintaining endothelial barrier function and responding to hemodynamic forces. nih.gov It participates in mechanotransduction at both cell-matrix (focal adhesions) and cell-cell (adherens junctions) contacts, shuttling between these sites based on the local force balance. nih.gov Investigating how the vinculin head domain's interactions with talin versus α-catenin are differentially regulated by shear stress and cyclic stretch will provide critical insights into vascular health and diseases like atherosclerosis.
In Cardiac Muscle: The heart is a paradigm of a mechanically active organ, and the vinculin head domain is essential for the integrity of cardiomyocyte adhesions. biologists.commolbiolcell.org It localizes to intercalated discs, where it links the adherens junction complex to the contractile actin cytoskeleton. molbiolcell.org Mutations in vinculin are associated with both dilated and hypertrophic cardiomyopathies. ahajournals.orgmdpi.com Future studies focusing on the cardiac-specific interactome of the vinculin head and how it contributes to the maturation and stability of intercalated discs under high mechanical load are critical. biorxiv.org Research has already begun to explore how phosphorylation of vinculin regulates adhesion dynamics in the heart. biorxiv.org
Table 2: Context-Specific Functions of the Vinculin Head Domain
| Cellular Environment | Key Function | Future Research Questions |
| Neurons | Regulation of axon growth. biorxiv.org | What are the key head domain interactors in the growth cone? How does the head domain influence cytoskeletal dynamics for axon steering? |
| Endothelial Cells | Mechanotransduction, barrier integrity. nih.govnih.gov | How is the choice between talin and α-catenin binding regulated by blood flow? What is the role of the head domain in angiogenesis? tandfonline.com |
| Cardiac Myocytes | Adherens junction stability, force transmission. biologists.commolbiolcell.org | How do cardiomyopathy-associated mutations affect head domain function? How does the head domain contribute to the response to cardiac injury? ahajournals.org |
| Immune Cells | Adhesion and migration. | What is the role of the vinculin head in the formation and dynamics of the immunological synapse? |
Developing Novel Tools for Targeted Modulation of Vinculin Head Domain Activity
Advancing our understanding of the vinculin head domain will be greatly facilitated by the development of new molecular tools to precisely control its activity in space and time. While existing mutants, such as the constitutively active T12 mutant and various head domain fragments, have been invaluable, they lack the temporal control needed to dissect dynamic processes. acs.orgnih.govbu.edu
The development of optogenetic tools represents a promising frontier. daneshyari.comnih.gov By fusing photoswitchable protein domains (e.g., LOV, CRY2) to the vinculin head domain or its binding partners, researchers could use light to induce or disrupt specific interactions with high spatiotemporal resolution. nih.govfrontiersin.orgaddgene.org For example, an optogenetic tool could be designed to specifically recruit the vinculin head domain to focal adhesions or adherens junctions, allowing for precise interrogation of its role in their assembly and maturation.
Another major goal is the development of small molecule modulators that can either inhibit or enhance the binding of specific ligands to the vinculin head domain. Based on the crystal structures of the head domain in complex with its binding partners, it may be possible to design molecules that fit into the binding pocket and either block the interaction (antagonists) or stabilize it (agonists). Such compounds would be powerful research tools and could potentially have therapeutic applications in diseases where vinculin activity is dysregulated, such as cancer and heart disease.
Finally, the continued use and refinement of Forster Resonance Energy Transfer (FRET)-based biosensors will be crucial for visualizing the conformational state of the vinculin head domain in living cells. These probes can report on the proximity of the head and tail domains, providing a readout of vinculin's activation state and allowing researchers to correlate its activation with specific cellular events and mechanical cues.
By pursuing these future research directions, the scientific community will undoubtedly gain a more profound and nuanced understanding of the vinculin head domain, cementing its status as a master regulator of the cell's physical connection to its environment.
Q & A
Q. How can researchers ensure reproducibility in Vinculin (10-19) experiments?
- Methodological Answer: Adhere to NIH preclinical reporting guidelines (e.g., detailed protocols on antibody dilutions, peptide storage conditions). Share raw data via repositories like Zenodo. Include step-by-step workflows in supplementary materials, validated by independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
